N-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-METHOXYBENZOYL)UREA
Description
N-[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of fluorine atoms, a pyrimidine ring, and a methoxybenzoyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O3/c1-31-15-5-3-2-4-13(15)17(29)27-19(30)28-18-25-14(10-16(26-18)20(22,23)24)11-6-8-12(21)9-7-11/h2-10H,1H3,(H2,25,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJCEMYKKKQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine with 2-methoxybenzoyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrimidine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine
- N-(quinolin-4-yl)ethanediamine phenyl urea derivatives
Uniqueness
N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxybenzoyl groups enhances its reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
